molecular formula C8H4ClF2N3O2 B13737512 2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole

2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole

Cat. No.: B13737512
M. Wt: 247.58 g/mol
InChI Key: RDWNGNZWBZUSAZ-UHFFFAOYSA-N
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Description

2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of a chlorodifluoromethyl group and a nitro group attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole typically involves the introduction of the chlorodifluoromethyl group and the nitro group onto the benzimidazole ring. One common method involves the reaction of 2-chlorodifluoromethylbenzimidazole with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration reactions using nitric acid and sulfuric acid as catalysts. The process is optimized to ensure high purity and yield of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Tin(II) chloride and hydrochloric acid.

Major Products Formed

Scientific Research Applications

2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorodifluoromethyl group can also participate in interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole is unique due to the presence of both the chlorodifluoromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H4ClF2N3O2

Molecular Weight

247.58 g/mol

IUPAC Name

2-[chloro(difluoro)methyl]-6-nitro-1H-benzimidazole

InChI

InChI=1S/C8H4ClF2N3O2/c9-8(10,11)7-12-5-2-1-4(14(15)16)3-6(5)13-7/h1-3H,(H,12,13)

InChI Key

RDWNGNZWBZUSAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)(F)Cl

Origin of Product

United States

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